methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
CAS No.:
Cat. No.: VC16384078
Molecular Formula: C24H27NO5
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27NO5 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | methyl 4-[(Z)-[7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
| Standard InChI | InChI=1S/C24H27NO5/c1-4-12-25(13-5-2)15-19-20(26)11-10-18-22(27)21(30-23(18)19)14-16-6-8-17(9-7-16)24(28)29-3/h6-11,14,26H,4-5,12-13,15H2,1-3H3/b21-14- |
| Standard InChI Key | QHANFKIYXBCTRH-STZFKDTASA-N |
| Isomeric SMILES | CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O |
| Canonical SMILES | CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O |
Introduction
Synthesis of Benzofurans
The synthesis of benzofurans typically involves the reaction of an appropriate o-hydroxyacetophenone with chloroacetone. This method can be modified to introduce various substituents, enhancing the compound's biological activity. For example, bromination using N-bromosuccinimide (NBS) can introduce bromine atoms into the benzofuran structure, potentially altering its pharmacological properties .
Biological Activities of Related Compounds
While specific data on methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is lacking, related benzofuran derivatives have shown promising biological activities:
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Anticancer Activity: Some benzofuran derivatives have demonstrated selective toxicity against leukemic cell lines, such as K562 and HL-60, without affecting non-cancerous cells .
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Antibacterial Activity: Certain benzofuran compounds exhibit moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Potential Applications
Given the biological activities associated with benzofurans, compounds like methyl 4-[(Z)-{7-[(dipropylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate could potentially be explored for:
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Cancer Treatment: Their ability to induce apoptosis in cancer cells makes them candidates for anticancer therapies.
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Antibacterial Therapies: Their activity against Gram-positive bacteria suggests potential use in treating bacterial infections.
Data Table: Biological Activities of Benzofurans
| Compound | Biological Activity | Target Cells/Pathogens | Activity Level |
|---|---|---|---|
| Benzofuran Derivative 1 | Induces apoptosis | K562, HL-60 | IC50 = 5.0 mM (K562), 0.1 mM (HL-60) |
| Benzofuran Derivative 2 | Antibacterial | Gram-positive bacteria | MIC = 16-64 µg/mL |
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